N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-[[6-(furan-3-yl)pyridin-3-yl]methyl]-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O3/c1-20-15(21)5-4-14(19-20)16(22)18-9-11-2-3-13(17-8-11)12-6-7-23-10-12/h2-8,10H,9H2,1H3,(H,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLMVXZDGNPBDPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCC2=CN=C(C=C2)C3=COC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the furan-3-yl-pyridine intermediate: This step involves the coupling of a furan derivative with a pyridine derivative under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Introduction of the pyridazine ring: The intermediate is then subjected to a cyclization reaction to form the pyridazine ring. This step may require the use of strong acids or bases and elevated temperatures.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The pyridazine ring can be reduced to form dihydropyridazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and furan rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of the pyridazine ring may produce dihydropyridazine derivatives.
Scientific Research Applications
Anticancer Properties
Research indicates that compounds containing pyridine and pyridazine scaffolds exhibit significant anticancer activity. A structure–activity relationship analysis has shown that modifications to the pyridine ring can enhance antiproliferative effects against various cancer cell lines. The presence of furan and pyridine moieties in the structure may contribute to this bioactivity by influencing cellular pathways involved in cancer progression .
Antimicrobial Activity
Compounds with similar structural frameworks have demonstrated antimicrobial properties. The incorporation of furan and pyridine rings is often associated with enhanced interaction with microbial targets, leading to increased efficacy against a range of bacterial and fungal pathogens. This suggests that N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide may also possess antimicrobial potential .
Drug Development
The unique structural features of this compound make it a candidate for further development as a therapeutic agent. Its potential applications include:
- Anticancer Drugs : Targeting specific cancer pathways.
- Antimicrobial Agents : Developing new treatments for resistant infections.
- Anti-inflammatory Agents : Investigating its role in modulating inflammatory responses.
Case Studies
Several studies have explored the pharmacological profiles of similar compounds:
Mechanism of Action
The mechanism of action of N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It may modulate signaling pathways, such as the GABAergic system, which is involved in the regulation of muscle tone and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methylallyl)piperazine: A derivative of piperazine with diverse applications in chemistry, biology, and medicine.
1-(2-Methylprop-2-en-1-yl)piperazine: Another derivative with unique applications in various fields.
Uniqueness
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Biological Activity
N-((6-(furan-3-yl)pyridin-3-yl)methyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide (CAS Number: 2034226-85-0) is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its structural characteristics, synthesis, and biological activities, particularly focusing on antimicrobial and anticancer properties.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 310.31 g/mol. The compound features a furan ring, a pyridine moiety, and a dihydropyridazine structure, contributing to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₄N₄O₃ |
| Molecular Weight | 310.31 g/mol |
| CAS Number | 2034226-85-0 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, integrating various chemical precursors. Although specific synthetic routes for this compound are not extensively documented in the literature, similar compounds have been synthesized using methods involving coupling agents and catalysts under controlled conditions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of derivatives related to this compound. For instance:
- Minimum Inhibitory Concentration (MIC) : Compounds derived from similar structures demonstrated significant antimicrobial activity against various pathogens, with MIC values ranging from 0.22 to 0.25 μg/mL for the most active derivatives .
- Biofilm Inhibition : These derivatives also showed considerable efficacy in inhibiting biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin .
Anticancer Activity
The anticancer properties of this compound have been investigated through various in vitro studies:
- Cytotoxicity : Derivatives exhibited cytotoxic effects against several cancer cell lines, including MDA-MB-231 and HeLa cells. The IC50 values for these compounds were significantly lower than those for traditional chemotherapeutics, indicating potent antiproliferative activity .
- Mechanism of Action : The compounds may act as inhibitors of key enzymes involved in cancer cell proliferation, such as DNA gyrase and dihydrofolate reductase (DHFR), with reported IC50 values ranging from 12.27 to 31.64 μM for DNA gyrase inhibition .
Case Studies
Several case studies have documented the biological activity of compounds structurally similar to this compound:
- Study on Pyridine Derivatives : A study evaluated the antiproliferative effects of various pyridine derivatives against different cancer cell lines, revealing that modifications to the pyridine structure significantly influenced their biological activity .
- Antimicrobial Evaluation : Another investigation focused on thiazol and thiophene derivatives, which showed remarkable antimicrobial properties comparable to those of N-(pyridinyl) compounds .
Q & A
Q. Table 1: Key Synthetic Steps
| Step | Reaction Type | Conditions | Yield | Reference |
|---|---|---|---|---|
| 1 | Amide coupling | EDC, HOBt, DMF, RT, 12h | 65-70% | |
| 2 | Purification | Silica gel (CH₂Cl₂:MeOH 95:5) | 98% |
Basic: How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like acetonitrile/water (0.1% TFA) to assess purity .
- Spectroscopy :
- IR : Confirm carbonyl (C=O) stretches at ~1680 cm⁻¹ and amide (N-H) at ~3300 cm⁻¹ .
- ¹H/¹³C NMR : Identify furan protons (δ 6.2–7.4 ppm) and pyridazine methyl groups (δ 2.5–3.1 ppm) .
- X-ray crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonding in DMF solvates) .
Advanced: What strategies are effective in analyzing structure-activity relationships (SAR)?
Methodological Answer:
- QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structural features (e.g., furan substitution) with bioactivity .
- Targeted modifications : Replace the furan-3-yl group with thiophene or pyridine analogs to evaluate selectivity changes in enzyme inhibition assays .
- Computational docking : Simulate binding modes with targets (e.g., kinases) using AutoDock Vina, focusing on π-π stacking between the pyridazine ring and hydrophobic pockets .
Q. Table 2: SAR Insights
| Modification | Biological Impact | Reference |
|---|---|---|
| Furan → Thiophene | Increased lipophilicity, reduced solubility | |
| Methyl → Ethyl (pyridazine) | Enhanced metabolic stability |
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Standardize assays : Use consistent cell lines (e.g., PC3 for prostate cancer) and controls (e.g., doxorubicin) to minimize variability .
- Validate target engagement : Employ SPR (surface plasmon resonance) to confirm direct binding to proposed targets (e.g., kinases) .
- Meta-analysis : Pool data from independent studies using tools like RevMan to identify outliers and adjust for confounding factors (e.g., solvent effects) .
Basic: What are the stability considerations for this compound under various conditions?
Methodological Answer:
- Storage : Store at –20°C in amber vials under argon to prevent oxidation of the dihydropyridazine core .
- Solution stability : In DMSO, avoid freeze-thaw cycles (>3 cycles degrade purity by ~15%) .
- Degradation pathways : Hydrolysis of the amide bond at pH < 3 or > 10; monitor via LC-MS .
Advanced: What computational approaches predict the compound’s interaction with biological targets?
Methodological Answer:
- Molecular docking : Use Schrödinger Suite to model interactions with ATP-binding pockets (e.g., kinase inhibitors) .
- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å for stable complexes) .
- In silico ADMET : Predict pharmacokinetics with SwissADME (e.g., BBB permeability: low; CYP3A4 inhibition risk: moderate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
